Frondoside A hydrate
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Description
Frondoside A hydrate is a natural compound extracted from sea cucumbers1. It is a bioactive triterpenoid saponin and an immunostimulant2. It has various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties1.
Synthesis Analysis
Frondoside A is a triterpenoid glycoside from the Atlantic Sea Cucumber, Cucumaria frondosa3. It has a broad spectrum of anti-cancer effects, including induction of cellular apoptosis, inhibition of cancer cell growth, migration, invasion, formation of metastases, and angiogenesis3.
Molecular Structure Analysis
The empirical formula of Frondoside A hydrate is C60H95O29S·Na · xH2O2. Its molecular weight on an anhydrous basis is 1335.432.
Chemical Reactions Analysis
Frondoside A hydrate has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of genes involved in cancer cell proliferation and inflammation. It also increases the expression of genes involved in apoptosis1.Physical And Chemical Properties Analysis
Frondoside A hydrate is a white to off-white powder2. It is highly soluble in water, with a solubility of at least 10 mg/mL2. It should be stored in a desiccated condition at a temperature of -20°C2.Safety And Hazards
Frondoside A hydrate is a potent inducer of apoptosis2. Although it does activate caspaces, it can induce apoptosis in HL-60 cells through a mechanism distinct from extrinsic and intrinsic apoptosis pathways2. It is potentially valuable for cancers that are resistant to other apoptosis inducers, such as pancreatic cancer2.
Future Directions
Research on Frondoside A hydrate includes investigating its potential for other types of cancer and viral infections, as well as developing more efficient synthesis methods and drug delivery systems1.
properties
IUPAC Name |
sodium;[6-[[4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H96O29S.Na/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-51-42(70)45(31(64)23-78-51)85-52-43(71)46(76-10)38(66)33(21-61)82-52;/h13,25-26,28,30-54,61,63-71H,11-12,14-24H2,1-10H3,(H,73,74,75);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAXTYZSDXFKMH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCCC(C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H95NaO29S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Frondoside A hydrate | |
CAS RN |
127367-76-4 |
Source
|
Record name | Frondoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127367764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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